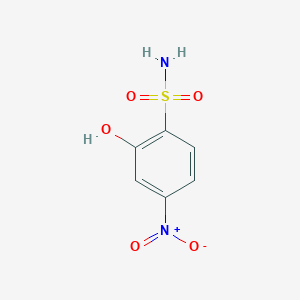

2-Hydroxy-4-nitrobenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Hydroxy-4-nitrobenzenesulfonamide is a chemical compound with the molecular formula C6H6N2O5S . It has a molecular weight of 218.19 .

Synthesis Analysis

A practical chemoselective aromatic substitution method has been developed for the synthesis of N-(4-halo-2-nitrophenyl)benzenesulfonamide derivatives, which could be related to the synthesis of 2-Hydroxy-4-nitrobenzenesulfonamide . This method involves the metal-promoted tandem nitration and halogenation of N-phenylbenzenesulfonamide .Molecular Structure Analysis

The InChI code for 2-Hydroxy-4-nitrobenzenesulfonamide is1S/C6H6N2O5S/c7-14(12,13)6-2-1-4(8(10)11)3-5(6)9/h1-3,9H,(H2,7,12,13) . The InChI key is GFDDXSZDOQVYHC-UHFFFAOYSA-N . Chemical Reactions Analysis

The deprotection of Ns involves the addition of a thiolate forming a Meisenheimer complex, followed by the elimination of sulfur dioxide and the free amine . This convenient deprotection is the unique feature of Ns group .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Hydroxy-4-nitrobenzenesulfonamide include a molecular weight of 218.19 .Scientific Research Applications

Versatility in Synthesis

2-Hydroxy-4-nitrobenzenesulfonamide, along with its related compounds, demonstrates exceptional utility in the preparation of secondary amines. It undergoes smooth alkylation, offering near quantitative yields of N-alkylated sulfonamides. This process is pivotal for synthesizing secondary amines efficiently, as evidenced in studies like Fukuyama et al. (1995) (Fukuyama et al., 1995).

Solid-Phase Synthesis Applications

In the realm of solid-phase synthesis, polymer-supported benzenesulfonamides, derived from various immobilized primary amines and 2/4-nitrobenzenesulfonyl chloride, have been employed as key intermediates. They facilitate chemical transformations and unusual rearrangements to produce diverse privileged scaffolds, as discussed by Fülöpová and Soural (2015) (Fülöpová & Soural, 2015).

Role in Energy Studies

The energy of combustion and enthalpies of formation of nitrobenzenesulfonamides, including 2-nitrobenzenesulfonamide, have been determined using rotating-bomb combustion calorimetry. This research by Camarillo and Flores (2010) contributes to a better understanding of the thermodynamic properties of these compounds (Camarillo & Flores, 2010).

Electrochemical Reduction Studies

The electrochemical reduction processes of nitrobenzenesulfonamides, including 2-nitrobenzenesulfonamide, have been studied, focusing on their self-protonation pathways. This research, like that of Pérez-Jiménez and Frontana (2012), provides insights into the chemical properties and potential applications of these compounds in electrochemical processes (Pérez-Jiménez & Frontana, 2012).

Medical Research and Applications

While avoiding specific details on drug usage and side effects, it's noteworthy that these compounds have been studied for their unique biological activities, particularly in the cardiovascular system. For example, Aizawa et al. (2013) synthesized and evaluated a series of Piloty's acid derivatives, including N-Hydroxy-2-nitrobenzenesulfonamide, for their HNO-releasing activity under physiological conditions (Aizawa et al., 2013).

Mechanism of Action

properties

IUPAC Name |

2-hydroxy-4-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O5S/c7-14(12,13)6-2-1-4(8(10)11)3-5(6)9/h1-3,9H,(H2,7,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFDDXSZDOQVYHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])O)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-4-nitrobenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(3-methylimidazol-4-yl)methanone](/img/structure/B2697110.png)

![3-[6-(bromomethyl)-5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]pyridine](/img/structure/B2697111.png)

![1-(3-Bromophenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2697113.png)

![N-[(Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-(methylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B2697114.png)

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2697121.png)

![9-(4-fluorophenyl)-1,7-dimethyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2697127.png)

![2-[(4-chlorophenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide](/img/structure/B2697130.png)